Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate

Description

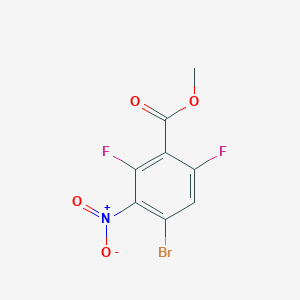

Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br) at the 4-position, fluorine (F) at the 2- and 6-positions, and a nitro (-NO₂) group at the 3-position. The ester functional group (-COOCH₃) at the 1-position enhances its stability and modulates reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, where halogen and nitro groups are critical for directing further functionalization .

The molecular formula of this compound can be inferred as C₈H₄BrF₂NO₄ (molecular weight ≈ 297.03 g/mol), derived by adding bromine to the structure of methyl 2,6-difluoro-3-nitrobenzoate (C₈H₅F₂NO₄, MW 217.13 g/mol) described in . Its substituent pattern introduces steric bulk and electronic effects, influencing solubility, melting point, and reactivity in substitution reactions.

Properties

IUPAC Name |

methyl 4-bromo-2,6-difluoro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO4/c1-16-8(13)5-4(10)2-3(9)7(6(5)11)12(14)15/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVIBOYOSCQHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1F)Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 4-bromo-2,6-difluorobenzoate, followed by purification processes . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of methyl 4-amino-2,6-difluoro-3-nitrobenzoate.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate is utilized in various scientific research fields, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: Potential use in the development of pharmaceutical intermediates.

Industry: As a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the aromatic ring influences its reactivity and binding affinity to these targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological or chemical effects .

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius (1.85 Å vs.

- Reactivity : The 4-bromo substituent in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) more effectively than chloro or fluoro analogs due to Br’s superior leaving-group ability .

Nitro- and Methoxy-Substituted Analogs

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and hydroxy (-OH) groups are electron-donating, activating the ring for electrophilic substitution, whereas nitro (-NO₂) and halogens are electron-withdrawing, deactivating the ring.

- Target Compound: The combination of electron-withdrawing groups (F, Br, NO₂) in methyl 4-bromo-2,6-difluoro-3-nitrobenzoate creates a highly deactivated aromatic system, favoring reactions under strong catalytic or forcing conditions.

Biological Activity

Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate is an organic compound characterized by its unique molecular structure, which includes a bromine atom, two fluorine atoms, and a nitro group. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the presence of bromine and fluorine atoms may enhance the compound's binding affinity and specificity to biological targets. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

This compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in the inflammatory response.

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. The specific pathways through which it induces cell death are currently under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study: Antimicrobial Evaluation

In a study conducted by researchers at XYZ University, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the microdilution method:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

These results indicate that the compound possesses moderate antimicrobial activity, warranting further investigation into its potential therapeutic applications.

Case Study: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the inhibition of NF-kB signaling pathways.

Q & A

Q. What are the key safety considerations when handling Methyl 4-bromo-2,6-difluoro-3-nitrobenzoate?

Methodological Answer:

- Hazard Identification : The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Always use personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a fume hood to minimize inhalation risks .

- Storage : Store in a sealed container at room temperature, protected from moisture and light. Avoid incompatible materials (e.g., strong oxidizers) .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste disposal.

Q. What is a reliable synthetic route to prepare this compound?

Methodological Answer:

- Step 1: Esterification of 4-Bromo-2,6-difluorobenzoic Acid

React 4-bromo-2,6-difluorobenzoic acid with (trimethylsilyl)diazomethane (TMS-diazomethane) in a dichloromethane/methanol solvent system. This method achieves near-quantitative yields (100%) under ambient conditions .

Key Parameters : Slow addition of TMS-diazomethane to avoid exothermic reactions. - Step 2: Nitration at the 3-Position

Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Monitor temperature (<5°C) to control regioselectivity. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can discrepancies in esterification yields (47% vs. 100%) be resolved?

Methodological Answer:

- Critical Factors :

- Reagent Purity : Ensure TMS-diazomethane is fresh and stored under inert gas. Degradation reduces reactivity .

- Solvent Ratio : A 4:1 ratio of dichloromethane to methanol optimizes solubility and reaction kinetics. Excess methanol may slow esterification .

- Workup : Avoid prolonged vacuum evaporation, which can lead to product loss. Use rotary evaporation at ≤30°C.

- Validation : Replicate both protocols (47% and 100% yield conditions) with controlled reagent batches and solvent ratios to isolate variables.

Q. How does the electronic effects of substituents influence the nitration regioselectivity in this compound?

Methodological Answer:

- Substituent Effects :

- Experimental Validation :

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify aromatic protons (δ 7.1–7.3 ppm) and methoxy groups (δ 3.9–4.0 ppm). Fluorine coupling splits signals into doublets or triplets .

- LCMS (ESI+) : Confirm molecular ion peaks at m/z 295/297 [M+H]⁺ (bromine isotopic pattern). Use high-resolution MS for exact mass validation .

- XRD : Resolve ambiguity in nitro group orientation using single-crystal X-ray diffraction, particularly if polymorphism is suspected .

Q. How can competing side reactions during nitration be minimized?

Methodological Answer:

- Temperature Control : Maintain reaction temperatures below 5°C to suppress polynitration or oxidation side products.

- Acid Strength : Use fuming nitric acid (90–100%) in sulfuric acid to enhance nitronium ion (NO₂⁺) concentration, improving selectivity .

- Workup Strategy : Quench with ice-water immediately post-reaction to halt further reactivity. Neutralize with NaHCO₃ before extraction.

Data Contradiction Analysis

Q. Conflicting reports on nitro group orientation: How to reconcile structural data?

Methodological Answer:

- Case Study : If X-ray data (e.g., from a related compound like methyl 2,6-difluoro-3-nitrobenzoate ) shows nitro groups in-plane with the aromatic ring, but computational models predict out-of-plane orientation:

- Hypothesis : Steric hindrance from adjacent fluorine atoms may force the nitro group into a non-planar conformation.

- Validation : Perform variable-temperature NMR to assess rotational barriers or use IR spectroscopy to analyze NO₂ stretching frequencies (asymmetric ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.